An In-depth Technical Guide to 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane: Physicochemical Properties, Synthesis, and Characterization
An In-depth Technical Guide to 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane: Physicochemical Properties, Synthesis, and Characterization
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane, a substituted butyrophenone of significant interest in medicinal chemistry and organic synthesis. Due to the novelty of this specific molecule, this document presents a predictive physicochemical profile based on established principles and data from closely related analogues. The core of this guide is a detailed exposition of the experimental methodologies required for its synthesis, purification, and the rigorous determination of its physicochemical properties. This paper is designed to be a practical and authoritative resource, empowering researchers to confidently work with this and similar novel compounds.
Introduction and Molecular Overview
4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane belongs to the butyrophenone class of compounds, which are characterized by a phenyl ring attached to a four-carbon chain terminating in a ketone. The specific substitution pattern on the phenyl ring—a fluorine atom at the 4-position, a methyl group at the 3-position, and a chloro group on the butanoyl chain—is anticipated to confer unique electronic and steric properties. These properties are critical in modulating the molecule's reactivity, metabolic stability, and potential biological activity, making it a valuable intermediate for drug discovery and development.
This guide will first present the predicted physicochemical properties of the target molecule, drawing inferences from structurally similar compounds. Subsequently, a robust synthetic route is detailed, followed by comprehensive, field-proven protocols for the experimental determination of its key physical and chemical characteristics.
Molecular Structure
Caption: 2D Structure of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane.
Predicted Physicochemical Properties
| Property | Predicted Value | Justification and References |
| Molecular Formula | C₁₁H₁₂ClFO | Based on chemical structure. |
| Molecular Weight | 214.66 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid or oil | Analogs are reported as liquids or low-melting solids. The addition of a methyl group may increase the melting point.[1][2] |
| Melting Point | 25 - 35 °C | 4-Chloro-1-(4-fluorophenyl)butan-1-one has a melting point of 5-6 °C.[2] 4-chloro-1-(p-tolyl)butan-1-one has a melting point of 31.5 °C. The combined electronic effects and potential for crystal packing suggest a value in this range. |
| Boiling Point | > 310 °C at 760 mmHg | The boiling point of 4-chloro-1-(p-tolyl)butan-1-one is reported as 309.7 °C at 760 mmHg. The addition of a fluorine atom is expected to slightly increase the boiling point. |
| Density | ~1.1 - 1.2 g/cm³ | Based on the densities of related butyrophenones.[3] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Chloroform, Ethyl Acetate, Methanol).[4] | The molecule is largely non-polar due to the aromatic ring and alkyl chain, predicting poor water solubility. The polar ketone and halogen substituents will allow for solubility in common organic solvents. |
Synthesis and Purification
The most logical and established method for the synthesis of this class of compounds is the Friedel-Crafts acylation. This involves the reaction of a substituted benzene with an acyl chloride in the presence of a Lewis acid catalyst.
Synthetic Pathway
Caption: Synthetic workflow for 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane.
Experimental Protocol for Synthesis
This protocol is adapted from established procedures for similar butyrophenones.[5][6]
-
Reaction Setup: To a suspension of anhydrous aluminum chloride (1.2 equivalents) in dichloromethane (DCM) in a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add 1-fluoro-2-methylbenzene (1.0 equivalent) at 0 °C.
-
Addition of Acyl Chloride: Add 4-chlorobutyryl chloride (1.1 equivalents) dropwise to the stirred suspension, maintaining the temperature between 10° and 15° C.
-
Reaction: Stir the reaction mixture for 30 minutes at room temperature.
-
Quenching: Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Separate the organic phase and extract the aqueous phase with DCM.
-
Washing: Combine the organic phases and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Physicochemical Characterization: Experimental Protocols
The following section provides detailed, self-validating protocols for determining the key physicochemical properties of the synthesized compound.
Determination of Melting Point
The melting point is a crucial indicator of purity. A sharp melting range (typically < 2°C) is indicative of a pure compound.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
Load a small amount of the purified, dry compound into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample rapidly to obtain an approximate melting point.
-
Allow the apparatus to cool.
-
Perform a second determination, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.
-
Determination of Boiling Point (Micro Scale)
-
Apparatus: Thiele tube or similar heating block, thermometer, small test tube, and a sealed-end capillary tube.
-
Procedure:
-
Place a few drops of the liquid sample into the small test tube.
-
Invert the sealed-end capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer and place it in the heating bath.
-
Heat the bath gently. A stream of bubbles will emerge from the capillary tube.
-
When a continuous stream of bubbles is observed, remove the heat source.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Solubility Profiling
A systematic solubility analysis provides insights into the polarity and functional groups present in the molecule.
-
Procedure:
-
Add approximately 20 mg of the compound to separate test tubes containing 1 mL of the following solvents: Water, 5% HCl, 5% NaOH, and Ethanol.
-
Vigorously shake each test tube for 30 seconds.
-
Observe and record whether the compound is soluble, partially soluble, or insoluble.
-
Caption: Logical workflow for solubility testing.
Spectroscopic Analysis and Purity Determination
Predicted Spectroscopic Data
-
¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm region, a triplet for the methylene group adjacent to the carbonyl at ~3.2 ppm, a triplet for the methylene group adjacent to the chlorine at ~3.7 ppm, a multiplet for the central methylene group at ~2.2 ppm, and a singlet for the methyl group at ~2.4 ppm.
-
¹³C NMR: A carbonyl signal around 197 ppm, aromatic signals between 115-166 ppm, and aliphatic signals for the butanoyl chain. The C-F coupling will be observable.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. C-H stretches for the aromatic and aliphatic portions will be present around 3100-2850 cm⁻¹. C-F and C-Cl stretches are also expected in the fingerprint region.[7]
-
Mass Spectrometry: The molecular ion peak (M+) should be observable. A characteristic M+2 peak with an intensity of about one-third of the M+ peak will be present due to the chlorine isotope (³⁵Cl and ³⁷Cl).[8] Common fragmentation patterns for butyrophenones include alpha-cleavage and McLafferty rearrangement.[9]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of small molecules in a drug development setting.[10][11]
-
Instrumentation: An HPLC system equipped with a UV detector is suitable.[12]
-
Chromatographic Conditions (starting point for method development):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Procedure:
-
Prepare a stock solution of the compound in acetonitrile.
-
Perform serial dilutions to establish the limit of detection (LOD) and limit of quantitation (LOQ).
-
Inject the sample and analyze the chromatogram.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
-
Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for a novel chemical entity. Based on data for similar compounds, it may cause skin and eye irritation.[13]
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This technical guide has provided a predictive yet comprehensive overview of the physicochemical properties of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane. By leveraging data from analogous structures and presenting detailed, field-proven experimental protocols, this document serves as a foundational resource for researchers. The outlined methodologies for synthesis, purification, and characterization are robust and will enable the generation of reliable data, facilitating the further investigation and application of this novel compound in scientific research and development.
References
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